molecular formula C20H25NO5 B1666743 Aknadinine CAS No. 24148-86-5

Aknadinine

Cat. No. B1666743
CAS RN: 24148-86-5
M. Wt: 359.4 g/mol
InChI Key: XLWYWPDYNLZUJS-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aknadinine is a biochemical Isolated from Stephania sutchuenensis.

Scientific Research Applications

Alkaloid Composition and Extraction

Aknadinine, along with aknadicine and aknadilactam, is identified as a new alkaloid extracted from Stephania hermandifolia and S. Sasakii. These compounds' constitutions have been studied for their unique chemical structures (Moza, Bhaburi, Basu, Kunitomo, Okamoto, Yuge, Nagai, & Ibuka, 1970).

Cytotoxic Effects

Aknadinine's cytotoxic effects were explored alongside 1-nitroaknadinine and sinococuline. The research showed low toxicity of aknadinine towards tested cells, including a fibroblast cell line, tumor cell lines, and rat alveolar macrophage culture (Liu, Wang, & Che, 1996).

Chemical Structure and Synthesis

A study focused on the synthesis of hasubanan alkaloids, including aknadinine, through a series of complex chemical processes. This research contributes to understanding the chemical pathways and potential applications of aknadinine (Nielsen, Nielsen, Jones, Toll, Asplund, & Castle, 2009).

Pharmacological Properties

Hasubanan alkaloids, including aknadinine, have been subject to pharmacological screenings for antitumor activity. Although specific results remain unclear, this indicates an interest in the potential therapeutic applications of aknadinine (Matsui, 1988).

Natural Occurrence and Extraction

Aknadinine is among the alkaloids identified in Stephania cepharantha, indicating its natural occurrence and providing a basis for its extraction and potential uses in various scientific fields (Kashiwaba, Morooka, Kimura, Ono, Toda, Suzuki, & Sano, 1996).

Bioactive Component Analysis

A recent study on Stephania epigaea identified aknadinine as a key bioactive component. The research aimed to predict therapeutic targets and explore potential molecular mechanisms, highlighting aknadinine's significance in medicinal applications (Li, Li, Mao, Du, Brown, Min, Zhang, Zhong, Dong, Liu, & Lin, 2022).

properties

CAS RN

24148-86-5

Product Name

Aknadinine

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

(1S,10S)-3-hydroxy-4,11,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C20H25NO5/c1-21-10-9-19-11-13(22)17(25-3)18(26-4)20(19,21)8-7-12-5-6-14(24-2)16(23)15(12)19/h5-6,23H,7-11H2,1-4H3/t19-,20+/m0/s1

InChI Key

XLWYWPDYNLZUJS-WOJBJXKFSA-N

Isomeric SMILES

CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC

SMILES

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC

Canonical SMILES

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aknadinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aknadinine
Reactant of Route 2
Aknadinine
Reactant of Route 3
Aknadinine
Reactant of Route 4
Aknadinine
Reactant of Route 5
Aknadinine
Reactant of Route 6
Aknadinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.